molecular formula C25H21N3O5 B11308768 Ethyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate

Ethyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate

Cat. No.: B11308768
M. Wt: 443.5 g/mol
InChI Key: OZWXALMLWKIZBL-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDO}BENZOATE: is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDO}BENZOATE typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may result in partially or fully reduced oxadiazole rings.

Scientific Research Applications

ETHYL 3-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDO}BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism by which ETHYL 3-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDO}BENZOATE exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt essential biological pathways in microorganisms, leading to their death or inhibition .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness: ETHYL 3-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 3-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5/c1-2-31-25(30)18-11-8-12-19(15-18)26-24(29)20-13-6-7-14-21(20)32-16-22-27-23(28-33-22)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,26,29)

InChI Key

OZWXALMLWKIZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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